molecular formula C35H67N11O8 B166266 N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide CAS No. 128657-47-6

N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide

Cat. No. B166266
M. Wt: 770 g/mol
InChI Key: MQPXOVRKKPPKFZ-QYKDHROSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide, also known as N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide, is a useful research compound. Its molecular formula is C35H67N11O8 and its molecular weight is 770 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Modification and Synthesis of Amino Acids

Biocatalytic Modification : The enzyme α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis is a versatile biocatalyst, capable of modifying various hydrophobic aliphatic l-amino acids. IDO exhibits specificity for hydroxylation, dehydrogenation, and sulfoxidation reactions, suggesting potential applications in producing modified amino acids, including hydroxy-l-norleucine and 5-hydroxy-l-norleucine, which are components similar to those in the complex molecule of interest (Hibi et al., 2011).

Chirality Determination of Amino Acids : Research on unusual amino acids like allo-threonine and allo-isoleucine, which are structurally related to the complex molecule , indicates the significance of chiral analysis in understanding their properties. Chirality determination using derivatization and liquid chromatography-electrospray ionization mass spectrometry provides insights into the stereochemical configuration, crucial for their biological activity and potential applications (Hess et al., 2004).

Metabolic Engineering for Amino Acid Production

L-Isoleucine Production Enhancement : Metabolic engineering efforts in Corynebacterium glutamicum have led to the enhancement of L-isoleucine production. By characterizing and overexpressing feedback-resistant enzymes involved in the L-isoleucine biosynthesis pathway, significant increases in production have been achieved, demonstrating the potential for efficient biosynthesis of amino acids related to the compound of interest (Yin et al., 2012).

N-Methylated and N-Alkylated Amino Acid Production

Fermentative Production of N-Methylated and N-Alkylated Amino Acids : Corynebacterium glutamicum has been engineered for the fermentative production of N-methylated amino acids like sarcosine, showcasing potential for pharmaceutical and industrial applications. The use of engineered strains for the bioproduction of these modified amino acids, including the production of N-ethylglycine, provides a bio-based alternative to chemical synthesis methods (Mindt et al., 2019).

Analysis and Modification of Amino Acids

Analytical Methods for Amino Acids : The development of analytical methods for the detection and quantification of amino acids, including unusual ones like L-isoleucine, is crucial for understanding their distribution and role in biological systems. Techniques such as isocratic HPLC analysis of α-hydroxy acid derivatives of amino acids provide valuable tools for the analysis of these compounds in complex matrices like fermentation media (Ulusoy et al., 2016).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexyl]amino]hexanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H67N11O8/c1-7-10-13-23(43-33(53)28(20(4)9-3)46-34(54)29(21(5)47)42-22(6)48)19-41-25(14-11-8-2)31(51)45-26(16-17-27(36)49)32(52)44-24(30(37)50)15-12-18-40-35(38)39/h20-21,23-26,28-29,41,47H,7-19H2,1-6H3,(H2,36,49)(H2,37,50)(H,42,48)(H,43,53)(H,44,52)(H,45,51)(H,46,54)(H4,38,39,40)/t20-,21+,23-,24-,25-,26-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPXOVRKKPPKFZ-QYKDHROSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CNC(CCCC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](CN[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H67N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(2s)-2-[(N-Acetyl-L-Threonyl-L-Isoleucyl)amino]hexyl}-L-Norleucyl-L-Glutaminyl-N~5~-[amino(Iminio)methyl]-L-Ornithinamide

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